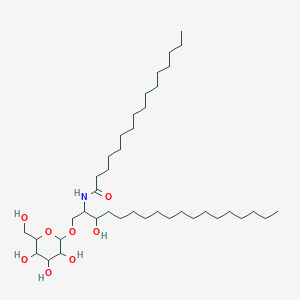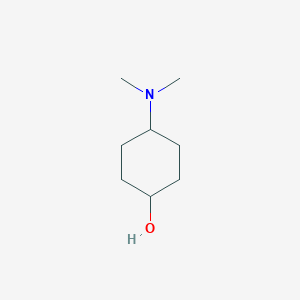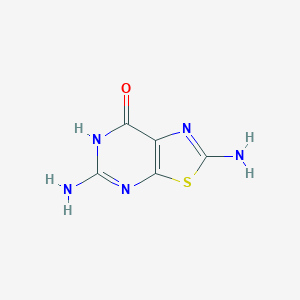
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one, also known as DAPY, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. DAPY is a highly versatile molecule that exhibits a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mechanism Of Action
The mechanism of action of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one is not fully understood, but it is believed to involve inhibition of viral replication by targeting the reverse transcriptase enzyme in HIV and the RNA-dependent RNA polymerase in other viruses. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has also been shown to inhibit bacterial DNA gyrase, which is essential for bacterial replication. In cancer cells, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been found to induce apoptosis and inhibit cell proliferation.
Biochemical And Physiological Effects
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. It has been found to be well-tolerated in human clinical trials, with no serious adverse events reported. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have good pharmacokinetic properties, including high bioavailability and long half-life.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one in lab experiments is its broad-spectrum activity against viruses and bacteria, making it a useful tool for studying these pathogens. Additionally, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have low toxicity, making it a safe and reliable compound for use in vitro and in vivo. However, one limitation of using 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one is its relatively high cost compared to other compounds.
Future Directions
There are several promising future directions for research on 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one. One area of interest is the development of novel 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one derivatives with improved activity against specific viruses or bacteria. Another area of research is the investigation of the anticancer properties of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one and its derivatives, with the goal of developing new cancer therapies. Additionally, the use of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one in combination with other drugs or therapies is an area of active research, with the potential for synergistic effects. Finally, the development of new synthesis methods for 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one and its derivatives could lead to more efficient and cost-effective production of these compounds.
Synthesis Methods
The synthesis of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one can be achieved through various methods, including the reaction of 2-aminobenzothiazole with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. Another synthesis method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization with thionyl chloride. Both methods result in the formation of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one with high yield and purity.
Scientific Research Applications
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, hepatitis B and C, and influenza. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Additionally, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been investigated for its anticancer properties, with promising results in preclinical studies.
properties
CAS RN |
103322-70-9 |
|---|---|
Product Name |
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one |
Molecular Formula |
C5H5N5OS |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
2,5-diamino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H5N5OS/c6-4-9-2(11)1-3(10-4)12-5(7)8-1/h(H2,7,8)(H3,6,9,10,11) |
InChI Key |
UBAQQGNYBQOJRN-UHFFFAOYSA-N |
SMILES |
C12=C(N=C(NC1=O)N)SC(=N2)N |
Canonical SMILES |
C12=C(N=C(NC1=O)N)SC(=N2)N |
Other CAS RN |
103322-70-9 |
synonyms |
2,5-diaminothiazolo(5,4-d)pyrimidin-7(6H)-one DAT-5P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)
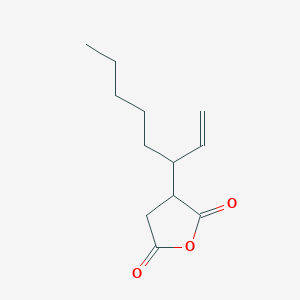
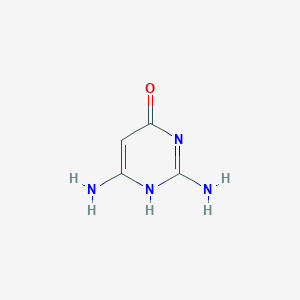
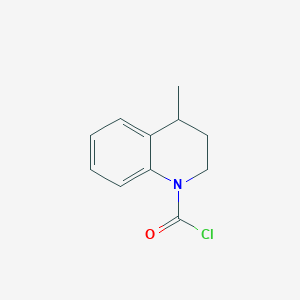
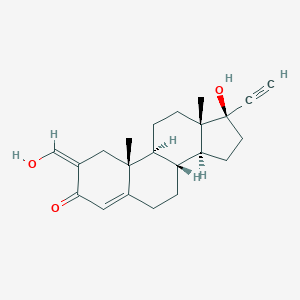
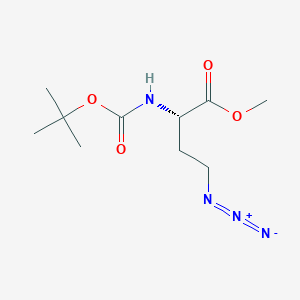
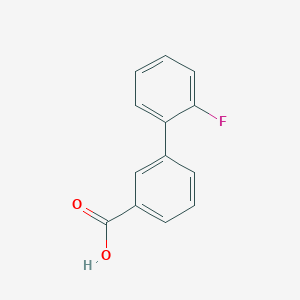
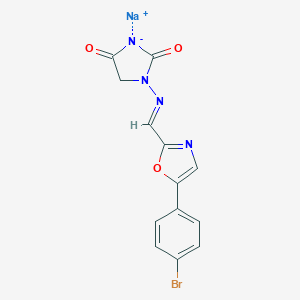
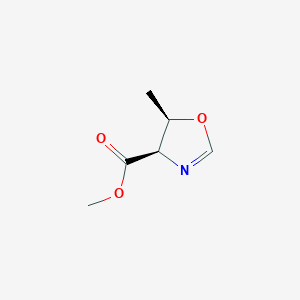
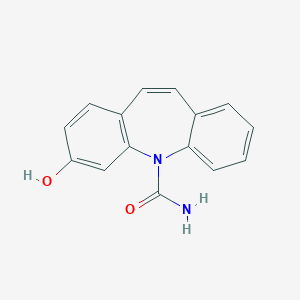
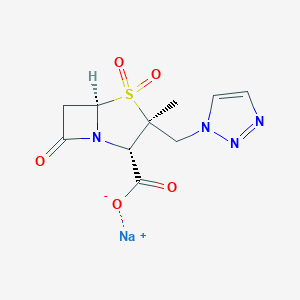
![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)
